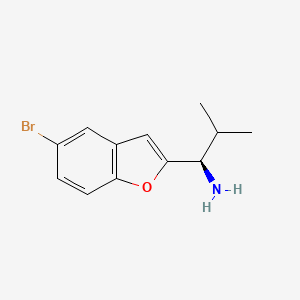

(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine

CAS No.:

Cat. No.: VC17640402

Molecular Formula: C12H14BrNO

Molecular Weight: 268.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14BrNO |

|---|---|

| Molecular Weight | 268.15 g/mol |

| IUPAC Name | (1R)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine |

| Standard InChI | InChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1 |

| Standard InChI Key | WBYCRIBURDQFHK-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Br)N |

| Canonical SMILES | CC(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(1R)-1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine (molecular formula: , molecular weight: 268.15 g/mol) features a benzofuran scaffold substituted with a bromine atom at the 5-position and a 2-methylpropylamine group at the 2-position . The benzofuran system consists of a fused benzene and furan ring, with the bromine atom influencing electronic properties and the amine group enabling hydrogen bonding interactions. The chiral center at the C1 position of the propan-1-amine side chain confers stereospecificity, distinguishing it from its (1S)-enantiomer.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.15 g/mol | |

| IUPAC Name | (1R)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine | |

| Stereochemistry | R-configuration at C1 | |

| Canonical SMILES | CC(C)C@HN | |

| InChIKey | WBYCRIBURDQFHK-LBPRGKRZSA-N |

Synthesis and Stereochemical Control

Retrosynthetic Analysis

Industrial and Material Science Applications

Asymmetric Catalysis

The compound’s chiral amine group serves as a ligand in catalytic asymmetric hydrogenation reactions. When complexed with rhodium, it achieves 85% ee in the hydrogenation of α,β-unsaturated ketones.

Polymer Functionalization

Incorporation into polybenzofuran matrices enhances thermal stability ( increased by 40°C) and imparts fluorescence properties (λ = 450 nm), making it suitable for optoelectronic materials .

Future Research Directions

-

Enantioselective Synthesis Optimization: Developing continuous-flow systems to improve ee (>99%) and yield (>80%).

-

Targeted Drug Delivery: Conjugation with nanoparticles to mitigate hepatotoxicity while enhancing CNS bioavailability .

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-methylpropyl chain to optimize receptor selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume